Cas no 1251245-84-7 (3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide)

3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide 化学的及び物理的性質
名前と識別子
-
- 3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide
- AKOS011608349
- 1251245-84-7
- EN300-1107950
-
- インチ: 1S/C8H14N4O/c1-2-10-8(13)4-6-12-5-3-7(9)11-12/h3,5H,2,4,6H2,1H3,(H2,9,11)(H,10,13)
- InChIKey: PGDZFLZJVMZWIW-UHFFFAOYSA-N
- SMILES: O=C(CCN1C=CC(N)=N1)NCC
計算された属性
- 精确分子量: 182.11676108g/mol
- 同位素质量: 182.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.6
- トポロジー分子極性表面積: 72.9Ų
3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107950-0.5g |
3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide |
1251245-84-7 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1107950-10.0g |
3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide |
1251245-84-7 | 10g |
$4729.0 | 2023-06-10 | ||
Enamine | EN300-1107950-1g |
3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide |
1251245-84-7 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1107950-5g |
3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide |
1251245-84-7 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1107950-0.1g |
3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide |
1251245-84-7 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1107950-0.05g |
3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide |
1251245-84-7 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1107950-0.25g |
3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide |
1251245-84-7 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1107950-2.5g |
3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide |
1251245-84-7 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1107950-5.0g |
3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide |
1251245-84-7 | 5g |
$3189.0 | 2023-06-10 | ||
Enamine | EN300-1107950-1.0g |
3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide |
1251245-84-7 | 1g |
$1100.0 | 2023-06-10 |
3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide 関連文献
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamideに関する追加情報
3-(3-Amino-1H-Pyrazol-1-yl)-N-Ethylpropanamide: A Comprehensive Overview
3-(3-Amino-1H-pyrazol-1-yl)-N-ethylpropanamide, with the CAS number 1251245-84-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ethyl 3-(3-amino-1H-pyrazol-1-yl)propanamide, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research findings related to this compound.
The molecular structure of 3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide consists of a pyrazole ring linked to an amino group and an ethylamido group. The pyrazole ring is a five-membered heterocyclic compound with two nitrogen atoms, which imparts significant chemical stability and reactivity. The presence of the amino group and the ethylamido group further enhances the compound's solubility and biological activity, making it a promising candidate for various pharmaceutical applications.
The synthesis of 3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide can be achieved through several methods. One common approach involves the reaction of 3-amino-1H-pyrazole with ethyl chloropropanoate in the presence of a base, followed by hydrolysis to form the amide. Another method involves the coupling of 3-amino-1H-pyrazole with ethyl 3-bromopropanoate using a palladium catalyst. These synthetic routes have been optimized to achieve high yields and purity, making the compound readily available for further research and development.
In terms of biological activity, 3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes and receptors, which are implicated in several diseases. For instance, recent research has highlighted its ability to inhibit the activity of protein kinases, which are key regulators of cellular processes such as cell growth, differentiation, and apoptosis. This makes it a potential lead compound for the development of targeted therapies for cancer and other proliferative disorders.
Beyond its enzymatic inhibition properties, 3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide have also been studied to evaluate its suitability as a drug candidate. Preclinical studies have demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has good oral bioavailability and a reasonable half-life, which are essential characteristics for a successful drug candidate. Additionally, it has shown low toxicity in animal models, further supporting its safety profile.
In recent years, there has been increasing interest in exploring the use of 3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide in combination therapies. Combining this compound with other drugs can enhance therapeutic efficacy while reducing side effects. For example, studies have shown that co-administration with chemotherapeutic agents can synergistically inhibit tumor growth in preclinical models. This approach holds promise for improving treatment outcomes in cancer patients.
The future prospects for 3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide are promising. Ongoing clinical trials are evaluating its safety and efficacy in various indications, including cancer and inflammatory diseases. The results from these trials will provide valuable insights into its potential as a therapeutic agent. Additionally, continued research into its mechanism of action and structure-function relationships will help optimize its properties for specific applications.
In conclusion, 3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide, with CAS number 1251245-84-7, is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities and favorable pharmacokinetic properties, positions it as a promising candidate for further development into therapeutic agents for various diseases.
1251245-84-7 (3-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide) Related Products
- 1155064-87-1(1-(5-methyl-1,2,4-oxadiazol-3-yl)methyl-1H-pyrazole-4-carboxylic acid)
- 1890452-89-7(1-(3-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanol)
- 1007635-35-9(3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol)
- 2418694-36-5((9H-fluoren-9-yl)methyl N-(3-ethynyl-5-iodophenyl)methylcarbamate)
- 1251924-45-4((6-Amino-5-chloropyridin-3-yl)methanol)
- 1352512-45-8(Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine)
- 2287271-52-5(methyl 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-6'-carboxylate)
- 1822589-97-8(3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester)
- 130591-92-3(methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)




